molecular formula C13H11ClO2 B14439637 2-Propanone, 1-(4-chloro-1-naphthyloxy)- CAS No. 73826-08-1

2-Propanone, 1-(4-chloro-1-naphthyloxy)-

Katalognummer: B14439637
CAS-Nummer: 73826-08-1
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: KWCQQFPVMBVHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1-(4-chloro-1-naphthyloxy)- is an organic compound with the molecular formula C13H13ClO2 It is a derivative of 2-propanone (acetone) and contains a naphthyloxy group substituted with a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(4-chloro-1-naphthyloxy)- typically involves the reaction of 4-chloro-1-naphthol with 2-chloropropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-chloro-1-naphthol attacks the carbonyl carbon of 2-chloropropanone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-(4-chloro-1-naphthyloxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Propanone, 1-(4-chloro-1-naphthyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propanone, 1-(4-chloro-1-naphthyloxy)- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, addition, or elimination reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone, 1-chloro-: A simpler analog with a similar structure but lacking the naphthyloxy group.

    2-Propanol, 1-chloro-3-(1-naphthyloxy)-: A related compound with a hydroxyl group instead of a carbonyl group.

    2-Chloro-1-(4-methylphenyl)-1-propanone: Another analog with a methylphenyl group instead of a naphthyloxy group.

Uniqueness

2-Propanone, 1-(4-chloro-1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

73826-08-1

Molekularformel

C13H11ClO2

Molekulargewicht

234.68 g/mol

IUPAC-Name

1-(4-chloronaphthalen-1-yl)oxypropan-2-one

InChI

InChI=1S/C13H11ClO2/c1-9(15)8-16-13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3

InChI-Schlüssel

KWCQQFPVMBVHRK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)COC1=CC=C(C2=CC=CC=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.